
N-(2-chloro-4,6-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-4,6-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide, also known as CDMA, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, a type of inflammatory mediator. CDMA has been synthesized using various methods and has shown promising results in various research applications.
Wirkmechanismus
N-(2-chloro-4,6-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide inhibits the activity of COX-2 by binding to its active site. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins. This compound binds to the active site of COX-2 and prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in inflammation, pain, and fever. This compound has also been found to reduce the production of reactive oxygen species (ROS), which are involved in various pathological processes, including inflammation, cancer, and aging. This compound has been found to have anti-tumor properties and has shown promising results in various cancer models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2-chloro-4,6-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide in lab experiments include its potent anti-inflammatory properties, its ability to reduce pain and inflammation in various animal models of inflammatory diseases, and its anti-tumor properties. The limitations of using this compound in lab experiments include its potential toxicity and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research on N-(2-chloro-4,6-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide. One of the directions is to investigate its potential as a therapeutic agent for various inflammatory diseases, such as arthritis and colitis. Another direction is to investigate its potential as a chemopreventive agent for various types of cancer. Further studies are needed to determine the optimal dosage and administration route of this compound for its potential therapeutic and chemopreventive applications. Additionally, future studies should investigate the potential side effects and toxicity of this compound in humans.
Synthesemethoden
N-(2-chloro-4,6-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide can be synthesized using various methods. One of the methods involves the reaction of 2-chloro-4,6-dimethylphenyl isocyanate with 3,5-dimethylpyrazole-1-carboxylic acid in the presence of a base. The resulting intermediate is then treated with acetic anhydride to obtain this compound. Another method involves the reaction of 2-chloro-4,6-dimethylphenyl isocyanate with 3,5-dimethylpyrazole in the presence of a base, followed by treatment with acetic acid to obtain this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-chloro-4,6-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been extensively studied for its anti-inflammatory properties. It has been found to be a potent inhibitor of COX-2, which is responsible for the production of prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation, pain, and fever. This compound has been shown to reduce inflammation and pain in various animal models of inflammatory diseases, such as arthritis and colitis. This compound has also been found to have anti-tumor properties and has shown promising results in various cancer models.
Eigenschaften
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O/c1-9-5-10(2)15(13(16)6-9)17-14(20)8-19-12(4)7-11(3)18-19/h5-7H,8H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJLTPBAQZIGNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)CN2C(=CC(=N2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

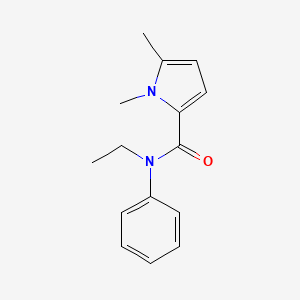
![2-(2-Fluorophenyl)-1-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B7504324.png)
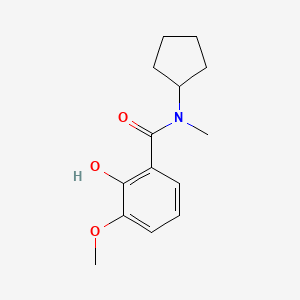
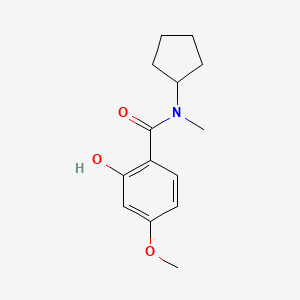
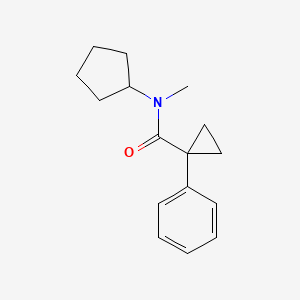
![4-[2-(2',5'-Dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)ethoxy]benzonitrile](/img/structure/B7504358.png)
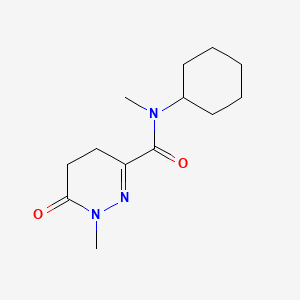

![4-[[1-Benzyl-5-(trifluoromethyl)benzimidazol-2-yl]sulfanylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7504367.png)
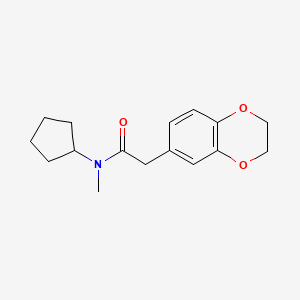

![N,1,5-trimethyl-N-[(2-methylphenyl)methyl]pyrrole-2-carboxamide](/img/structure/B7504393.png)
![2-[4-(4-tert-butylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B7504396.png)
